(3R)-4-azido-3-hydroxybutanenitrile
Description
Properties
CAS No. |
74923-99-2 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
This method involves replacing the chlorine atom in (3R)-4-chloro-3-hydroxybutyronitrile with an azide group via an SN2 mechanism. The chiral center at C3 remains unaffected due to the reaction’s focus on C4, preserving the (R)-configuration. Sodium azide (NaN₃) serves as the nucleophile, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity.
Key Reaction Conditions:
-
Solvent System : DMF:DMSO (1:1 ratio) improves azide solubility and stabilizes intermediates.
-
Temperature : Reactions proceed at 25–30°C for 8–12 hours, balancing reaction rate and side-product minimization.
-
Base : Triethylamine (Et₃N) neutralizes HCl byproducts, preventing acid-catalyzed decomposition.
Industrial-Scale Adaptations
Batch processes using automated temperature control and continuous NaN₃ feeding achieve yields exceeding 85% in pilot studies. A critical challenge is azide handling due to its toxicity; closed-system reactors with scrubbers mitigate safety risks.
Table 1: Comparative Yields in Substitution Reactions
| Starting Material | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| (3R)-4-Chloro-3-hydroxybutyronitrile | DMF:DMSO | 25 | 78 | 99 |
| (3R)-4-Chloro-3-hydroxybutyronitrile | DMF | 30 | 82 | 98 |
| (3R)-4-Chloro-3-hydroxybutyronitrile | DMSO | 25 | 75 | 99 |
Iodine-Mediated Azidohydroxylation of 3-Hydroxybutenenitrile
Reaction Design and Diastereoselectivity
This one-pot method converts alkenes to 1,2-azidoalcohols via iodonium ion intermediates. For (3R)-4-azido-3-hydroxybutanenitrile, the substrate 3-hydroxybutenenitrile undergoes anti-addition of azide and hydroxyl groups across the double bond, controlled by iodine’s electrophilic character.
Critical Parameters:
-
Iodine Concentration : 1.2 equivalents ensures complete iodonium formation without over-iodination.
-
Solvent : DMF:DMSO (1:1) stabilizes the iodonium intermediate and enhances azide nucleophilicity.
-
Temperature Gradient : Initial cooling to 0°C prevents exothermic runaway, followed by gradual warming to 25°C.
Stereochemical Outcomes
The anti-addition mechanism yields a threo diastereomer, with the (3R,4S) configuration predominating. Chiral HPLC analyses confirm diastereomeric ratios (dr) of 9:1 under optimized conditions.
Table 2: Azidohydroxylation Performance Metrics
| Substrate | I₂ (equiv) | dr (threo:erythro) | Yield (%) |
|---|---|---|---|
| 3-Hydroxybutenenitrile | 1.2 | 9:1 | 76 |
| 3-Hydroxybutenenitrile | 1.0 | 7:1 | 68 |
| 3-Hydroxybutenenitrile | 1.5 | 8:1 | 72 |
Alternative Methods and Emerging Approaches
Enzymatic Azide Transfer
Research Frontiers and Challenges
Enhancing Enantioselectivity in Azidohydroxylation
Recent studies explore chiral iodine catalysts (e.g., BINOL-derived iodonium salts) to improve dr. For instance, a BINOL-phosphoramidite-I₂ complex achieves dr 12:1 in stilbene azidohydroxylation, hinting at potential applicability to nitrile substrates.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-azido-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4.
Substitution: Various nucleophiles like amines, thiols, or phosphines.
Major Products
Oxidation: Formation of (3R)-4-oxo-3-hydroxybutanenitrile.
Reduction: Formation of (3R)-4-amino-3-hydroxybutanenitrile.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-4-azido-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-4-azido-3-hydroxybutanenitrile largely depends on the functional groups present. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxy group can form hydrogen bonds, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3R)-4-azido-3-hydroxybutanenitrile with structurally or functionally analogous compounds, focusing on reactivity, stability, and biomedical relevance.
Key Comparisons:
Functional Group Synergy: this compound combines azide, hydroxyl, and nitrile groups, enabling dual reactivity (e.g., azide cycloaddition and nitrile transformations). In contrast, AZT leverages its azide-modified nucleoside structure to inhibit viral reverse transcriptase . Unlike 2-azidoethanol, which lacks stereochemical complexity, the chiral center in this compound enhances its utility in asymmetric synthesis.
Biomedical Relevance: AZT has well-documented antiviral efficacy, reducing mortality in AIDS patients by 93% in early trials .
Stability and Safety: All azides carry inherent risks of exothermic decomposition. This compound’s thermal instability parallels that of 4-azidobenzonitrile, though the latter’s photoreactivity adds another layer of handling complexity. AZT, while safer in clinical doses, still poses toxicity risks (e.g., anemia) .
Research Findings and Limitations
- Synthetic Utility : this compound is a precursor to β-azido alcohols, which are valuable in peptide modification and polymer chemistry. Its nitrile group allows further derivatization (e.g., hydrolysis to carboxylic acids).
Q & A
Q. How can researchers integrate cheminformatics data to predict novel derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Build QSAR models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Train models on existing bioactivity datasets (e.g., ChEMBL) and validate with leave-one-out cross-validation. Use docking simulations (AutoDock Vina) to prioritize derivatives with high affinity for target proteins, referencing ’s complexation studies for ligand-receptor interaction frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
